

# An In-depth Technical Guide to 2-sec-Butylphenol (CAS 89-72-5)

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## Compound of Interest

Compound Name: 2-sec-Butylphenol

Cat. No.: B1202637

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For: Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-sec-Butylphenol**, identified by CAS number 89-72-5, is an organic compound belonging to the alkylphenol family.[1] It is characterized by a phenol ring substituted with a sec-butyl group at the ortho position.[1] This compound presents as a colorless to pale yellow or amber liquid with a characteristic phenolic odor.[1][2][3] While sparingly soluble in water, it is soluble in organic solvents and alkalis.[2][4] Industrially, it serves as a crucial chemical intermediate in the synthesis of a wide array of products, including resins, plasticizers, antioxidants, and agrochemicals.[5][6] For researchers in life sciences and drug development, **2-sec-Butylphenol** is of interest for its biological activities, including its potential as an inhibitor of the androgen receptor and P450 aromatase, and its use as a model compound for studying transdermal permeation and androgenic effects.[1][7] This document provides a comprehensive technical overview of its properties, synthesis, applications, and toxicological profile.

## Chemical and Physical Properties

The fundamental properties of **2-sec-Butylphenol** are summarized in the tables below, providing essential data for handling, storage, and experimental design.

Table 1.1: Chemical Identifiers and Structure

Identifier	Value
CAS Number	89-72-5
IUPAC Name	2-(Butan-2-yl)phenol[8]
Synonyms	o-sec-Butylphenol, OSBP, 2-(1-Methylpropyl)phenol[3][9]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O[1][9]
Molecular Weight	150.22 g/mol [9]
SMILES	CCC(C)C1=CC=CC=C1O[2]

| InChI Key | NGFPWHGISWUQOI-UHFFFAOYSA-N[2] |

Table 1.2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless to light yellow/amber liquid or solid below 12-16°C.	[2][3][4][8]
Boiling Point	220-228 °C at 760 mmHg	[2][9][10][11]
Melting Point	12 °C (53.6 °F)	[3][10][11]
Density	0.982 g/mL at 25 °C	[10][11]
Vapor Pressure	0.03 - 0.1 mbar at 20 °C	[3][11]
Vapor Density	~5.2 (Air = 1)	[3][4][9]
Flash Point	112 °C (233.6 °F)	[3][9]
Water Solubility	Insoluble (<0.1 g/100 mL at 20 °C)	[2][4][12]
log Kow (LogP)	3.27	[4][9]
pKa	10.36 (Predicted)	[2][11]
Refractive Index	1.522 at 20 °C	[10][11]

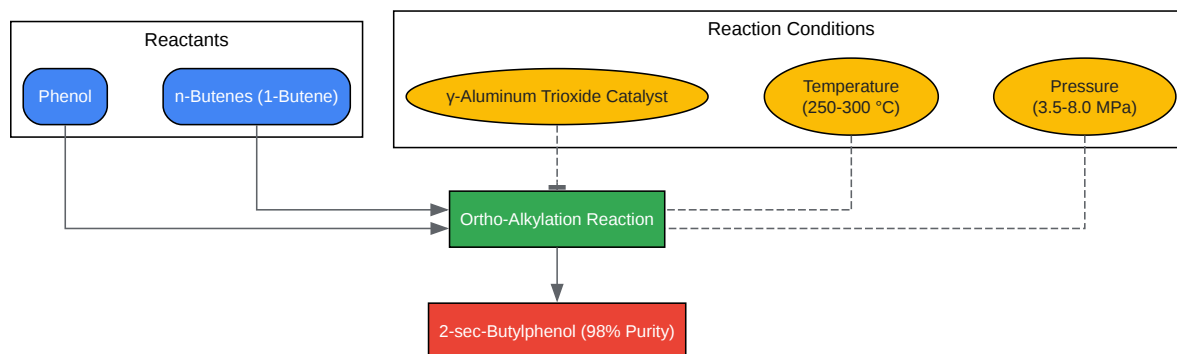
| Stability | Stable under normal conditions, but sensitive to air. Tends to darken with exposure to iron and oxygen. [2][9][10] |

## Synthesis and Manufacturing

The primary industrial production method for **2-sec-Butylphenol** is the ortho-alkylation of phenol.

### Industrial Synthesis Process

The manufacturing process involves the reaction of phenol with n-butenes (typically 1-butene) under high temperature and pressure.[2][8] This reaction is catalyzed by gamma-aluminum trioxide ( $\gamma\text{-Al}_2\text{O}_3$ ) to achieve high selectivity for the ortho-substituted product.[2][13] The process typically yields a product with about 98% purity.[2][13]



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Caption: Industrial synthesis workflow for **2-sec-Butylphenol**.

## Experimental Laboratory Protocol

A detailed method for the laboratory synthesis of o-sec-butylphenol involves the use of aluminum phenoxide as a catalyst.<sup>[14]</sup>

Materials:

- Phenol (190 parts)
- Granular Aluminum (2.4 parts)
- 2,6-di-sec-butylphenol (206 parts)
- Butene-1
- Dilute aqueous hydrochloric acid
- Water

Procedure:

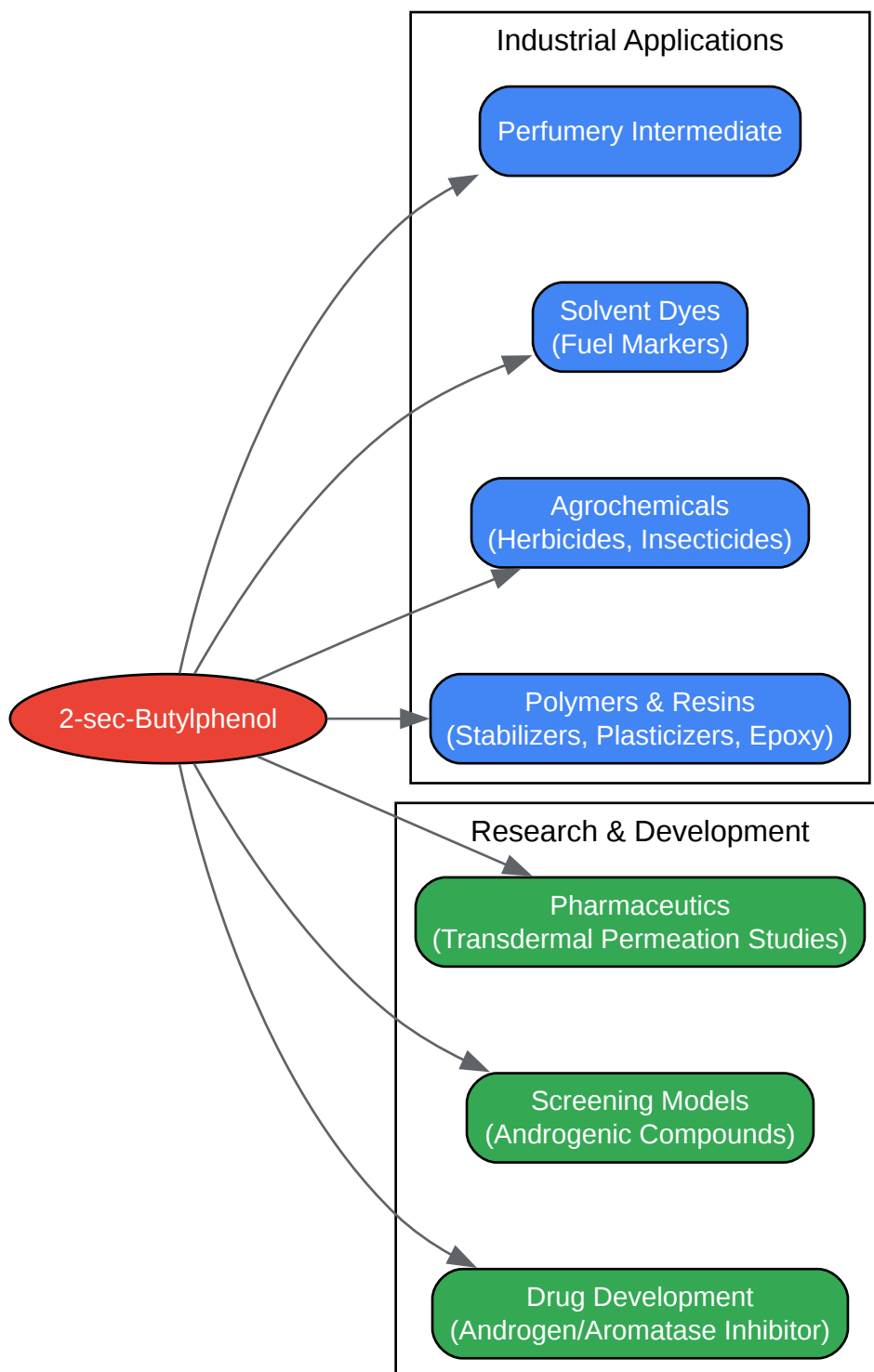
- Catalyst Formation: Charge a reaction vessel with 190 parts of phenol and 2.4 parts of granular aluminum.[\[14\]](#)
- Flush the vessel with nitrogen and heat to 180°C to form aluminum phenoxide.[\[14\]](#)
- Cool the vessel and vent.
- Reactant Addition: Add 206 parts of 2,6-di-sec-butylphenol and seal the vessel.[\[14\]](#)
- Reaction: Heat the mixture to 275°C and stir for 2 hours.[\[14\]](#)
- Pressurize the vessel with butene-1 to 1000 psig and continue stirring under these conditions for an additional 4 hours.[\[14\]](#)
- Work-up: Cool the vessel and discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze the catalyst.[\[14\]](#)
- Purification: Wash the organic phase with water until neutral.[\[14\]](#)
- Distill the final mixture to recover pure o-sec-butylphenol.[\[14\]](#) The residual 2,6-di-sec-butylphenol can be recycled for subsequent reactions.[\[14\]](#)

## Applications

**2-sec-Butylphenol** is a versatile intermediate with applications spanning multiple industries.

- Polymer and Resin Industry: It is used as an intermediate for stabilizers, plasticizers, and resins.[\[6\]](#) It also serves as a polymerization inhibitor to control reaction rates.[\[10\]](#)[\[15\]](#) A key application is as a raw material in the manufacture of epoxy resins, which are used in high-performance coatings and adhesives.[\[5\]](#)
- Agrochemicals: It is a precursor for herbicides and insecticides, notably in the synthesis of Dinoseb (DNBP, 4,6-dinitro-**2-sec-butylphenol**).[\[5\]](#)[\[6\]](#)
- Dyes and Perfumery: The compound is a critical component in synthesizing liquid solvent dyes, often used as fuel markers.[\[5\]](#) It also acts as an intermediate in the fragrance industry.[\[5\]](#)

- Research and Development: In life sciences, it is used as a tool for studying the transdermal permeation of drugs like insulin.[7] It also serves as a model compound for screening and developing androgenic compounds and is investigated for its inhibitory effects on the androgen receptor and P450 aromatase.[1][7]



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Caption: Overview of key applications for **2-sec-Butylphenol**.

## Toxicological Profile

**2-sec-Butylphenol** is classified as a hazardous substance, primarily due to its corrosive and toxic properties.

Summary of Health Hazards:

- **Corrosivity:** The compound is corrosive and causes severe skin and eye burns upon contact. [3][9][16] A dermal irritation study in rabbits showed corrosive effects after just a 3-minute exposure.[16]
- **Toxicity:** It is harmful if swallowed or absorbed through the skin and is toxic if inhaled.[3][9] [17] Ingestion and inhalation can cause burns to the digestive and respiratory tracts, respectively.[9] Acute exposures may lead to respiratory irritation, and high concentrations can affect the central nervous system.[9][11]
- **Reproductive/Endocrine Effects:** An OECD guideline study showed no effects on reproductive parameters.[16] However, some evidence suggests that chemicals in this group may possess weak estrogenic activity.[16]

Table 4.1: Acute Toxicity Data

Route	Species	LD50 / LC50 Value	Source
Oral	Rat	320 mg/kg	[8][9][13]
Oral	Guinea Pig	600 mg/kg	[8]
Dermal	Rabbit	5560 mg/kg	[8][9]
Dermal	Guinea Pig	600 mg/kg	[9][13]
Inhalation	Rat	LC50 > 290 ppm / 4H	[8][9]
Intraperitoneal	Mouse	63 mg/kg	[8]

| Intravenous | Mouse | 60 mg/kg |[8] |

## Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of **2-sec-Butylphenol**.

Table 5.1: Key Spectroscopic Data

Technique	Data Reference / Key Peaks	Source
<sup>1</sup> H NMR	Spectrum available (400 MHz in CDCl <sub>3</sub> ). Key shifts (ppm): 7.15, 7.06, 6.91, 6.74 (Aromatic), 4.77 (OH), 2.96 (CH), 1.66-1.60 (CH <sub>2</sub> ), 1.23 (CH <sub>3</sub> ), 0.87 (CH <sub>3</sub> ).	[2][18]
<sup>13</sup> C NMR	Spectrum available in CDCl <sub>3</sub> .	[2]
Mass Spec (MS)	Atlas of Mass Spectral Data, peak 897.	[2][4]
GC-MS (EI)	Top 5 Peaks (m/z): 121, 77, 103, 150, 91.	[4]
IR	Sadtler Research Grating Collection, peak 859.	[2][4]

| UV | Sadtler Research Spectral Collection, peak 8499. |[2][4] |

## Biological Activity and Experimental Considerations

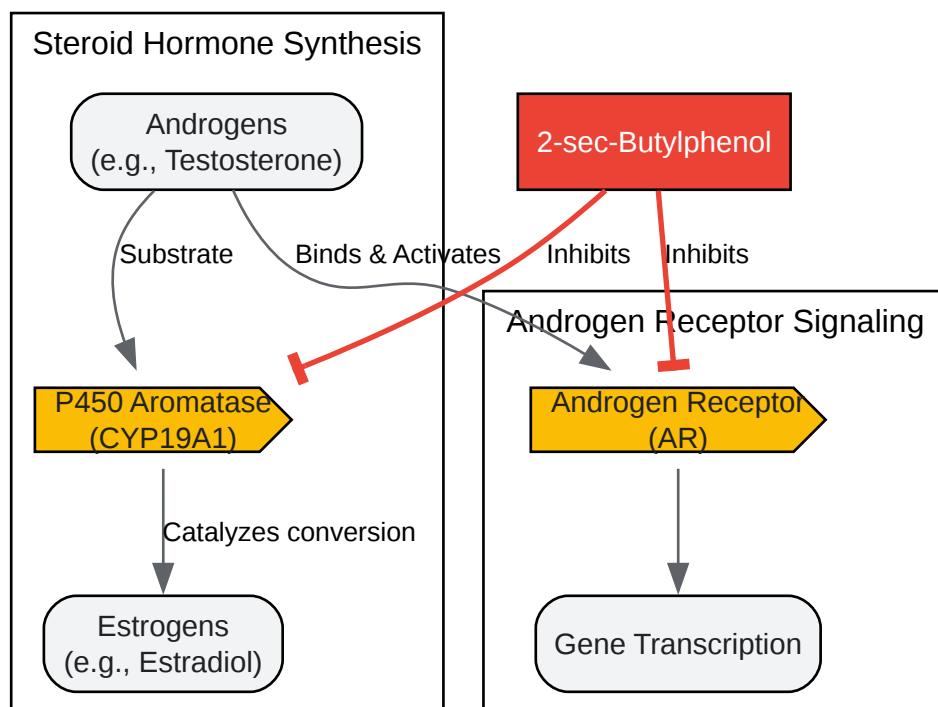
For drug development professionals, the biological interactions of **2-sec-Butylphenol** are of particular interest.

## Mechanism of Action

Research indicates that **2-sec-Butylphenol** can act as an inhibitor of the androgen receptor (AR) and P450 aromatase.[1] Aromatase (CYP19A1) is a key enzyme responsible for the



conversion of androgens to estrogens. By inhibiting these targets, **2-sec-Butylphenol** can modulate steroid hormone signaling pathways, a mechanism relevant to research in endocrinology and oncology. It has also been noted for its potential to induce other cytochrome P450 enzymes, such as CYP102.[13]



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Caption: Biological mechanism of **2-sec-Butylphenol** action.

## Analytical Protocol Considerations

Detailed experimental protocols for the toxicological or biological analysis of **2-sec-Butylphenol** are not readily available in public literature. However, a general workflow for its identification and quantification in a research setting would typically involve the following:

- Sample Preparation: Extraction of the analyte from the matrix (e.g., biological fluid, environmental sample) using a suitable organic solvent.
- Chromatographic Separation: Use of Gas Chromatography (GC) for separation, given the compound's volatility.

- Detection and Identification: Mass Spectrometry (MS) is the preferred method for detection. Identification would be confirmed by comparing the resulting mass spectrum with a known standard or library data, looking for the characteristic parent ion ( $m/z$  150) and key fragments ( $m/z$  121, 103, 77).[4]
- Quantification: Creation of a calibration curve using certified reference standards to determine the concentration of **2-sec-Butylphenol** in the sample.

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